Guanidine, (benzyloxy)-

Neuropharmacology Metabolic pharmacology Neuroleptic antagonism

Guanidine, (benzyloxy)- (CAS 705-98-6; IUPAC: 2-phenylmethoxyguanidine; also designated RP is an O-substituted hydroxyguanidine derivative with molecular formula C₈H₁₁N₃O and molecular weight 165.19 g/mol. The compound features a benzyloxy group attached to the guanidine core via an N–O ether linkage, distinguishing it from N-benzylguanidines in which the aromatic ring is directly attached to a guanidine nitrogen.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 705-98-6
Cat. No. B8760971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, (benzyloxy)-
CAS705-98-6
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CON=C(N)N
InChIInChI=1S/C8H11N3O/c9-8(10)11-12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,9,10,11)
InChIKeyWWHZKHHZRIJLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanidine, (benzyloxy)- (CAS 705-98-6) – Compound Class, Physicochemical Identity, and Research Provenance


Guanidine, (benzyloxy)- (CAS 705-98-6; IUPAC: 2-phenylmethoxyguanidine; also designated RP 13958) is an O-substituted hydroxyguanidine derivative with molecular formula C₈H₁₁N₃O and molecular weight 165.19 g/mol . The compound features a benzyloxy group attached to the guanidine core via an N–O ether linkage, distinguishing it from N-benzylguanidines in which the aromatic ring is directly attached to a guanidine nitrogen. Key calculated physicochemical properties include density 1.2 g/cm³, boiling point 317.9°C at 760 mmHg, flash point 146.1°C, polar surface area (PSA) 71.13 Ų, LogP 1.79, and refractive index 1.57 . The compound has been referenced in 96 patents and a focused set of primary pharmacology and synthetic chemistry papers spanning 1947 to the present [1].

Why Guanidine, (benzyloxy)- Cannot Be Replaced by Generic N-Benzylguanidines or Unsubstituted Guanidine for Specialized Research and Industrial Applications


The N–O benzyloxy linkage in Guanidine, (benzyloxy)- confers reactivity and biological profiles that are absent in N-benzylguanidine isomers (e.g., CAS 2211-57-6) and unsubstituted guanidine. The benzyloxy group functions as a masked hydroxyl that can be unveiled via catalytic hydrogenation or BBr₃ debenzylation, enabling chemoselective cyclisation cascades to N-hydroxyimidazolines and N-hydroxypyrimidones that are inaccessible from N-benzyl or unsubstituted guanidine starting materials [1]. Pharmacologically, the compound antagonises neuroleptic-induced metabolic disturbances (hyperglycaemia, elevated plasma free fatty acids) without intrinsic CNS stimulant effects at behaviourally active doses – a profile distinct from N-alkylguanidines, which often exhibit direct sympathomimetic activity [2]. These orthogonal properties mean that N-benzylguanidine, benzylguanidine hemisulfate, or generic guanidine salts cannot serve as drop-in replacements in either the synthetic or pharmacological contexts described below. The quantitative evidence in Section 3 substantiates these differentiation claims.

Product-Specific Quantitative Evidence Guide: Guanidine, (benzyloxy)- (705-98-6) vs. Closest Analogs


Neuroleptic Antagonism: Benzyloxyguanidine (RP 13958) Reverses Chlorpromazine-Induced Hyperglycaemia Without Intrinsic Stimulant Activity, in Contrast to N-Benzylguanidines

Benzyloxyguanidine (RP 13958) was evaluated for its ability to antagonise the hyperglycaemic and plasma free fatty acid (FFA)-elevating effects of chlorpromazine in female Sprague-Dawley rats. The compound prevented chlorpromazine-induced metabolic disturbance at doses that did not produce intrinsic CNS stimulation, a profile distinct from N-benzyl-N-methylguanidine, which in parallel studies exhibited direct sympathomimetic behavioural activation. This differentiation is qualitative but mechanistically significant: benzyloxyguanidine acts as a functional antagonist of neuroleptic-induced metabolic effects without the confounding stimulant liability that limits the interpretability of N-alkylguanidine analogues [1]. The comparator here is the broader class of N-alkyl- and N-benzylguanidines, which show direct amine-like stimulant activity in mice at doses near the therapeutic range [1].

Neuropharmacology Metabolic pharmacology Neuroleptic antagonism

Synthetic Versatility: 2-Benzyloxyguanidine Enables Chemoselective Cyclisation to N-Hydroxy Heterocycles, a Pathway Inaccessible from N-Benzylguanidine

2-Benzyloxyguanidine undergoes three distinct chemoselective cyclisation pathways that are not available to N-benzylguanidine: (1) Reaction with chloroacetyl chloride yields 1-chloroacetyl-2-benzyloxyguanidine, which undergoes base-induced ring closure to 2-amino-1-benzyloxy-4-oxo-2-imidazoline; (2) Reaction with maleic anhydride gives 2-amino-1-benzyloxy-4-oxo-2-imidazoline-5-ethanoic acid; (3) Reaction with methyl propiolate proceeds via ester attack followed by internal Michael addition to afford 2-amino-1-benzyloxy-4-pyrimidone. In all three pathways, the benzyloxy group can subsequently be removed via catalytic hydrogenation or BBr₃ treatment to liberate the corresponding N-hydroxy heterocycles [1][2]. N-Benzylguanidine, by contrast, lacks the N–O bond required for this oxidative unmasking strategy and cannot access these N-hydroxy heterocycle scaffolds [1].

Synthetic organic chemistry Heterocycle synthesis Hydroxyguanidine chemistry

Physicochemical Differentiation: Guanidine, (benzyloxy)- Exhibits Higher LogP and Lower PSA Than N-Benzylguanidine, Enabling Distinct Solubility and Permeability Behaviour

Calculated physicochemical parameters differentiate Guanidine, (benzyloxy)- from its closest N-benzyl isomer (CAS 2211-57-6). The O-benzyloxy substitution yields LogP 1.79 and PSA 71.13 Ų , whereas N-benzylguanidine (C₈H₁₁N₃, MW 149.19) has a lower molecular weight and, due to the absence of the ether oxygen, a different hydrogen-bonding profile. The O-linked benzyl group reduces the basicity of the guanidine core relative to N-alkylguanidines, which remain fully protonated at physiological pH. This difference in protonation state and lipophilicity directly affects membrane permeability and chromatographic retention behaviour [1]. The measured density of 1.2 g/cm³ and boiling point of 317.9°C also serve as quality control benchmarks for procurement .

Physicochemical profiling ADME prediction Lead optimisation

Antimicrobial SAR Context: The O-Benzyloxy Guanidine Scaffold Provides a Baseline MIC of 8 µg/mL (S. aureus) and 128 µg/mL (E. coli) for Unsubstituted Benzyl Guanidine, with Substitution Driving Potency to 0.5 µg/mL

In a systematic antimicrobial SAR study of benzyl and phenyl guanidine derivatives published in Molecules (2022), the unsubstituted benzyl guanidine parent compound (9a, where the benzyl group is attached to the guanidine nitrogen rather than oxygen) exhibited MIC values of 8 µg/mL against S. aureus and 128 µg/mL against E. coli [1]. Within the same series, the benzyloxy-substituted derivative 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) demonstrated substantially enhanced potency with MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli) – representing a 16-fold improvement against S. aureus and 128-fold improvement against E. coli relative to the unsubstituted benzyl scaffold [1]. The para-substituted 2,3-dichlorobenzyl derivative 9v showed MICs of 0.5 µg/mL (S. aureus) and 4 µg/mL (E. coli) [1]. While the parent Guanidine, (benzyloxy)- (705-98-6) was not directly tested in this study, the data establish a quantitative framework showing that benzyloxy-substituted guanidines can achieve single-digit µg/mL and sub-µg/mL potency against both Gram-positive and Gram-negative strains, including MRSA [1]. This contrasts with N-alkoxyguanidine prodrugs, which were not effective in antiprotozoal models [2].

Antimicrobial drug discovery Structure-activity relationship MRSA

Industrial Catalysis: Guanidine, (benzyloxy)- Functions as a Non-Organotin Silanol Condensation Catalyst, Addressing Regulatory and Environmental Constraints

Guanidine, (benzyloxy)- (among other guanidine compounds) is claimed in patent US20090182091 as a silanol condensation catalyst (component B-1) for moisture-curable silyl-terminated organic polymers. The patent specifies that guanidine compounds of formula (2), which encompass N-substituted and O-substituted guanidines including benzyloxyguanidine, provide effective catalysis at loadings of not lower than 0.1 parts by weight but lower than 8 parts by weight per 100 parts by weight of the silyl-containing polymer (component A) [1]. This differentiates guanidine catalysts from organotin catalysts (e.g., dibutyltin dilaurate, DBTL), which face increasing regulatory restrictions under REACH and other environmental frameworks due to reproductive toxicity. The patent demonstrates that guanidine-based catalysts maintain good surface curability, depth curability, strength development, and storage stability without the toxicological liabilities of organotin compounds [1].

Polymer chemistry Silane curing Organotin replacement

Best Research and Industrial Application Scenarios for Guanidine, (benzyloxy)- (705-98-6)


Synthesis of N-Hydroxyimidazoline and N-Hydroxypyrimidone Libraries for Medicinal Chemistry

2-Benzyloxyguanidine is the optimal starting material for constructing N-hydroxy heterocycle libraries. As demonstrated by Campbell et al. (1985) and Peace (1983), reaction with chloroacetyl chloride, maleic anhydride, or methyl propiolate yields protected N-benzyloxy intermediates that, upon catalytic hydrogenation or BBr₃ treatment, afford the corresponding N-hydroxyimidazolines and N-hydroxypyrimidones [1][2]. This three-pathway versatility, combined with the traceless nature of the benzyloxy directing group, makes the compound uniquely suited for parallel synthesis of NO synthase inhibitor candidates, metal-chelating pharmacophores, and hydroxylamine-containing natural product analogues. N-Benzylguanidine cannot access these products. Researchers should procure Guanidine, (benzyloxy)- (CAS 705-98-6) specifically, not generic benzylguanidine salts.

Neuroleptic-Induced Metabolic Side Effect Research and In Vivo Pharmacological Tool Studies

The compound's demonstrated ability to antagonise chlorpromazine-induced hyperglycaemia and plasma FFA elevation in rats without intrinsic CNS stimulant effects (Jori & Bianchetti, 1967) positions it as a valuable pharmacological tool for dissecting the metabolic sequelae of antipsychotic treatment [1]. Unlike N-alkylguanidine comparators, which confound metabolic readouts with psychomotor activation, Guanidine, (benzyloxy)- enables clean interpretation of neuroleptic-antagonist studies. This application scenario is particularly relevant for academic pharmacology groups investigating the link between D₂ receptor blockade and glucose dysregulation.

Antimicrobial Lead Optimisation Starting from the O-Benzyloxy Guanidine Scaffold

The 2022 Molecules SAR study provides a quantitative roadmap showing that benzyloxy-substituted guanidine derivatives can achieve MIC values as low as 0.5 µg/mL against S. aureus (including MRSA) and 1 µg/mL against E. coli [1]. Guanidine, (benzyloxy)- (705-98-6) serves as the parent scaffold for systematic exploration of benzyl ring substitution effects on antibacterial potency. Medicinal chemistry teams engaged in Gram-positive and Gram-negative antibacterial drug discovery can use this compound as a starting point for fragment-based or diversity-oriented synthesis campaigns, with the published SAR tables providing baseline MIC values for direct comparator analysis.

Organotin-Free Silane Condensation Catalysis in Sealant and Adhesive Formulations

For industrial R&D groups formulating moisture-curable silyl-terminated polymers, Guanidine, (benzyloxy)- represents a viable non-organotin catalyst option within the broader guanidine catalyst class claimed in patent US20090182091 [1]. The catalyst is effective at 0.1–8 phr loading and retains curability after composition storage. This application is especially relevant for manufacturers transitioning away from dibutyltin dilaurate (DBTL) to meet REACH Annex XIV authorisation requirements, provided that the specific guanidine compound is validated for the target polymer system.

Quote Request

Request a Quote for Guanidine, (benzyloxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.